molecular formula C20H32O B137691 (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol CAS No. 153081-59-5

(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol

Katalognummer B137691
CAS-Nummer: 153081-59-5
Molekulargewicht: 288.5 g/mol
InChI-Schlüssel: SUZJDBFYIMMCPP-JXNUOUFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol, also known as TACN, is a synthetic compound with a unique chemical structure. It has been the subject of extensive scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol has shown potential applications in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, this compound has been used as a ligand in metal-catalyzed reactions, leading to the synthesis of complex organic molecules. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery agent, due to its ability to form stable complexes with metal ions. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol is not well understood, but it is believed to involve its ability to form stable complexes with metal ions. This compound has a high affinity for metal ions such as copper, nickel, and zinc, which allows it to form stable complexes with these ions. These complexes can then be used in various applications, such as catalysis, drug delivery, and materials synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied, but it has been shown to have low toxicity in vitro and in vivo. This compound has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions, which can be used to target specific cells or tissues in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol in lab experiments include its ability to form stable complexes with metal ions, which can be used in various applications such as catalysis, drug delivery, and materials synthesis. However, the synthesis of this compound requires specialized equipment and expertise, making it a challenging process. Additionally, the cost of this compound is relatively high, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the research and development of (2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol. One potential area of research is the synthesis of novel this compound derivatives with improved properties, such as increased stability or affinity for specific metal ions. Another area of research is the investigation of this compound as a drug delivery agent, particularly for the treatment of cancer. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties, such as high conductivity or optical activity. Overall, the potential applications of this compound in various fields of scientific research make it an exciting area of study for future research.

Synthesemethoden

(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol can be synthesized through a multistep process involving several chemical reactions. The most commonly used method involves the condensation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 4-pentenal to produce the intermediate compound, which is then subjected to a series of reactions to obtain the final product. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.

Eigenschaften

CAS-Nummer

153081-59-5

Molekularformel

C20H32O

Molekulargewicht

288.5 g/mol

IUPAC-Name

(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol

InChI

InChI=1S/C20H32O/c1-14(2)19-17-10-9-15(3)7-6-8-16(4)11-12-20(17,5)13-18(19)21/h7,11,17-18,21H,6,8-10,12-13H2,1-5H3/b15-7-,16-11-/t17-,18-,20-/m1/s1

InChI-Schlüssel

SUZJDBFYIMMCPP-JXNUOUFJSA-N

Isomerische SMILES

C/C/1=C/CC/C(=C\C[C@@]2(C[C@H](C(=C(C)C)[C@H]2CC1)O)C)/C

SMILES

CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C

Kanonische SMILES

CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C

Synonyme

isopalominol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.